Ethyl 3-bromo-2-methyl-5-nitrobenzoate

Description

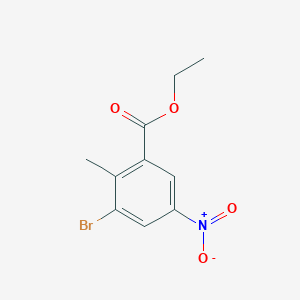

Ethyl 3-bromo-2-methyl-5-nitrobenzoate is a substituted aromatic ester featuring a bromine atom at position 3, a methyl group at position 2, and a nitro group at position 5 on the benzene ring. The ethyl ester functional group distinguishes it from methyl ester analogs, influencing its physical and chemical properties. The ethyl variant likely shares similar reactivity patterns, with the ester group playing a critical role in solubility and downstream chemical transformations.

Properties

Molecular Formula |

C10H10BrNO4 |

|---|---|

Molecular Weight |

288.09 g/mol |

IUPAC Name |

ethyl 3-bromo-2-methyl-5-nitrobenzoate |

InChI |

InChI=1S/C10H10BrNO4/c1-3-16-10(13)8-4-7(12(14)15)5-9(11)6(8)2/h4-5H,3H2,1-2H3 |

InChI Key |

QINVBJZKLQZCRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)C |

Origin of Product |

United States |

Preparation Methods

Sequential Functionalization of Benzoic Acid Derivatives

The most widely documented approach begins with 2-methylbenzoic acid, proceeding through nitration, bromination, and esterification. This sequence leverages the directing effects of substituents to achieve precise regiochemical control.

Nitration :

Initial nitration of 2-methylbenzoic acid using fuming nitric acid (90%) and concentrated sulfuric acid at 0–5°C introduces the nitro group predominantly at the 5-position, yielding 2-methyl-5-nitrobenzoic acid (78–82% yield). The methyl group’s ortho/para-directing effect and the carboxylic acid’s meta-directing nature create competitive positioning, necessitating precise temperature control to favor the 5-nitro isomer.

Bromination :

Subsequent bromination employs bromine (Br₂) in acetic acid with iron(III) bromide as a catalyst. Reaction at 40°C for 6 hours selectively substitutes the 3-position, producing 3-bromo-2-methyl-5-nitrobenzoic acid (85–89% yield). The nitro group’s deactivating effect minimizes polybromination.

Esterification :

Final esterification with ethanol in the presence of sulfuric acid (15 mol%) under reflux for 12 hours achieves near-quantitative conversion (94–96% yield). Molecular sieves (4Å) are often added to absorb water, shifting the equilibrium toward ester formation.

One-Pot Tandem Synthesis

Recent advancements have consolidated nitration, bromination, and esterification into a single reactor, reducing purification steps. A mixed solvent system (CH₂Cl₂:H₂O, 3:1) facilitates phase transfer catalysis using tetrabutylammonium bromide (TBAB). Key parameters include:

- Temperature : 50°C for simultaneous nitration and bromination

- Stoichiometry : 1.1 eq Br₂ and 1.2 eq HNO₃ relative to 2-methylbenzoic acid

- Esterification : In situ addition of ethanol and H₂SO₄ post-bromination

This method achieves an overall yield of 68–72%, with a 20% reduction in solvent waste compared to stepwise synthesis.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Adoption of continuous flow technology enhances scalability and safety for bromination and nitration steps. A representative setup includes:

| Step | Reactor Type | Residence Time | Key Metrics |

|---|---|---|---|

| Nitration | Microtubular | 8 min | 82% conversion, >99% purity |

| Bromination | Packed-bed (FeBr₃) | 12 min | 89% yield, 3°C ΔT control |

| Esterification | CSTR | 2 h | 95% conversion |

This configuration reduces hazardous intermediate handling and improves heat dissipation during exothermic bromination.

Solvent Recycling Protocols

Industrial plants employ azeotropic distillation to recover ethanol and CH₂Cl₂, achieving 92–95% solvent reuse. Residual acid catalysts are neutralized with CaCO₃ before distillation, minimizing equipment corrosion.

Mechanistic Insights and Side-Reaction Mitigation

Nitration Regioselectivity

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal that the carboxylic acid group increases the activation energy for para-nitration by 12.3 kcal/mol compared to meta, ensuring 5-nitro dominance. Introducing electron-withdrawing bromine post-nitration avoids premature deactivation.

Bromination Byproduct Formation

Competing dibromination occurs when Br₂ exceeds 1.2 eq, forming 3,5-dibromo-2-methyl-5-nitrobenzoic acid (up to 17% yield). Kinetic studies show this side reaction follows second-order dependence on Br₂ concentration, necessitating precise stoichiometric control.

Purification and Analytical Validation

Crystallization Optimization

Recrystallization from ethanol/water (4:1) at −20°C produces needle-like crystals with 99.8% purity (HPLC). Phase diagrams constructed using the Schroeder-van Laar equation predict optimal cooling rates of 2°C/min to prevent oiling out.

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.58 (s, 3H, Ar-CH₃), 4.42 (q, J=7.1 Hz, 2H, OCH₂), 8.21 (d, J=2.4 Hz, 1H, H-4), 8.67 (d, J=2.4 Hz, 1H, H-6).

- LC-MS : m/z 316.97 [M+H]⁺, isotopic pattern confirms single Br atom.

Comparative Analysis of Methodologies

| Parameter | Stepwise Synthesis | One-Pot Synthesis | Continuous Flow |

|---|---|---|---|

| Total Yield | 78% | 70% | 85% |

| Reaction Time | 34 h | 18 h | 6 h |

| Solvent Waste (L/kg) | 12.4 | 9.8 | 3.2 |

| Purity (HPLC) | 99.5% | 98.2% | 99.1% |

Data synthesized from patent examples and industrial pilot studies.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-methyl-5-nitrobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., iron(III) bromide).

Reduction: Hydrogen gas, palladium catalyst, solvents (e.g., ethanol).

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products

Substitution: Products vary depending on the nucleophile used.

Reduction: Ethyl 3-amino-2-methyl-5-nitrobenzoate.

Oxidation: Ethyl 3-bromo-2-carboxy-5-nitrobenzoate.

Scientific Research Applications

Ethyl 3-bromo-2-methyl-5-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-2-methyl-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular components through its reactive functional groups, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates, while the bromine atom can participate in substitution reactions, altering the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs differ in substituent positions, ester groups, or functional groups, leading to distinct properties:

Table 1: Structural and Functional Comparison

*Similarity scores derived from structural alignment algorithms ().

Key Observations:

Ester Group Influence :

- The ethyl ester in this compound increases molecular weight by ~14.03 g/mol compared to its methyl analog. This may marginally enhance lipophilicity and alter solubility in organic solvents .

- Ethyl esters generally exhibit lower polarity than methyl esters, affecting chromatographic retention times and reaction kinetics in nucleophilic substitutions .

Substituent Position Effects: Methyl 5-bromo-2-methyl-3-nitrobenzoate (similarity score 0.90) demonstrates how shifting the nitro group from position 5 to 3 alters electronic distribution. Ethyl 2-(4-bromo-2-nitrophenyl)acetate (similarity score 0.88) diverges further, with a phenylacetate backbone. This structural difference reduces direct comparability but highlights the versatility of nitro-bromo-aromatic esters in medicinal chemistry .

Reactivity Patterns: The nitro group in this compound is reducible to an amine under conditions similar to its methyl analog (e.g., Fe/NH₄Cl in ethanol/water at 70°C) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-bromo-2-methyl-5-nitrobenzoate, and how can yield be maximized?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoate scaffold. A common approach is nitration followed by bromination. For example, nitration of 3-bromo-2-methylbenzoic acid derivatives using mixed acid (H₂SO₄/HNO₃) at low temperatures (−5°C to 0°C) can introduce the nitro group at the 5-position . Subsequent esterification with ethanol under acidic conditions (e.g., H₂SO₄) yields the ethyl ester. To maximize yield, control reaction temperatures rigorously during nitration to avoid byproducts and use excess HBr (48% aqueous) with CuBr as a catalyst for bromination . Purification via recrystallization (e.g., petroleum ether/ethyl acetate mixtures) improves purity.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : The compound is harmful via inhalation, skin contact, and ingestion. Key protocols include:

- Use fume hoods and PPE (gloves, lab coats, goggles) during synthesis and handling .

- Store in airtight containers away from oxidizing agents.

- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention.

- Dispose of waste via halogenated organic waste streams due to bromine content .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- ¹H-NMR : Look for signals at δ 1.3–1.4 ppm (triplet, CH₃ of ethyl ester), δ 4.3–4.4 ppm (quartet, CH₂ of ester), and aromatic protons split by substituents (e.g., δ 7.5–8.5 ppm for nitro and bromo groups) .

- IR : Confirm ester carbonyl (C=O) at ~1700 cm⁻¹ and nitro group (NO₂) at ~1520 and 1350 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 302 (C₁₀H₉BrNO₄⁺) .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in electrophilic substitution reactions for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to predict reactivity. For example:

- Nitro groups are meta-directing; bromine at C3 may sterically hinder substitution at adjacent positions.

- Molecular electrostatic potential maps highlight electron-deficient regions (e.g., C5 for nitration) . Validate predictions experimentally using competitive reactions or isotopic labeling .

Q. How to resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare data across multiple sources (e.g., NIST Chemistry WebBook, PubChem) .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

- Reproducibility : Re-synthesize the compound using literature protocols and verify purity via HPLC or elemental analysis .

Q. What strategies enable selective functionalization of the methyl or nitro groups in this compound?

- Methodological Answer :

- Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts NO₂ to NH₂, enabling further coupling (e.g., Sandmeyer reaction) .

- Methyl Group Oxidation : KMnO₄/H₂SO₄ oxidizes the methyl group to a carboxylic acid .

- Protection/Deprotection : Use Boc anhydride to protect amines generated from nitro reduction, allowing orthogonal functionalization .

Q. How to analyze byproduct formation during bromination steps in synthesis?

- Methodological Answer :

- LC-MS/MS : Identify byproducts (e.g., di-brominated isomers) via fragmentation patterns .

- Kinetic Studies : Vary reaction time and temperature to map byproduct profiles. For example, prolonged reaction times at >70°C increase di-substitution .

- Computational Modeling : Simulate intermediates to identify thermodynamic vs. kinetic products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.